Phenethylamine, 3,4-methylenedioxy-alpha-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “NIOSH/SH9770000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping users recognize and control chemical hazards in the workplace .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/SH9770000” involve specific synthetic routes and reaction conditions. For instance, the compound may be synthesized through visible absorption spectrophotometry, where the analyte forms a complex with diphenylcarbazone. The extraction solution used can be sulfuric acid or a mixture of sodium hydroxide and sodium carbonate .
Industrial Production Methods: Industrial production methods for “NIOSH/SH9770000” include ion chromatography with post-column derivatization and ultraviolet detection. The analyte is extracted using a solution of sodium hydroxide and sodium carbonate, followed by calibration with standard solutions of potassium chromate .
Analyse Chemischer Reaktionen
Types of Reactions: “NIOSH/SH9770000” undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of “NIOSH/SH9770000” include sulfuric acid, sodium hydroxide, and sodium carbonate. The conditions for these reactions typically involve specific temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions of “NIOSH/SH9770000” depend on the specific reaction conditions and reagents used. For example, the oxidation of the compound may produce different chromium species, while reduction reactions may yield various reduced forms of the analyte.
Wissenschaftliche Forschungsanwendungen
“NIOSH/SH9770000” has numerous scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, the compound is used for analytical methods such as visible absorption spectrophotometry and ion chromatography. In biology and medicine, it may be utilized for studying the effects of chemical exposure on human health. Industrial applications include monitoring and controlling workplace chemical hazards .
Wirkmechanismus
The mechanism of action of “NIOSH/SH9770000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects through chemical reactions that alter the structure and function of biological molecules. These interactions can lead to various physiological and biochemical changes, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “NIOSH/SH9770000” include other chromium species and volatile organic compounds. These compounds share similar chemical properties and may undergo comparable reactions under specific conditions .
Uniqueness: The uniqueness of “NIOSH/SH9770000” lies in its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its unique properties make it valuable for various scientific research applications and industrial processes.
Eigenschaften
Molekularformel |
C15H15NO2 |
---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-1-phenylethanamine |
InChI |
InChI=1S/C15H15NO2/c16-13(12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)18-10-17-14/h1-7,9,13H,8,10,16H2 |
InChI-Schlüssel |
UYTHWQMJKBSROW-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.